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Compound of Interest

Compound Name: Nickel lapachol

Cat. No.: B156854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Lapachol, a naturally occurring naphthoquinone derived from the bark of trees of the

Bignoniaceae family, has garnered significant interest in the scientific community for its diverse

pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

The therapeutic potential of lapachol can be further enhanced through coordination with

various metal ions, leading to the formation of lapachol complexes with unique

physicochemical and biological characteristics. Understanding the spectroscopic signatures of

these complexes is paramount for their characterization, quality control, and the elucidation of

their structure-activity relationships. This guide provides a comparative analysis of the

spectroscopic data of different lapachol complexes, supported by experimental protocols.

Spectroscopic Data Comparison
The coordination of lapachol to a metal center induces significant changes in its spectroscopic

properties. These changes, observed in Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear

Magnetic Resonance (NMR) spectroscopy, provide valuable insights into the nature of the

metal-ligand interaction.

Infrared (IR) Spectroscopy
The IR spectrum of free lapachol is characterized by a distinct O-H stretching vibration and two

C=O stretching vibrations. Upon complexation, the O-H band disappears, and the C=O bands
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shift to lower frequencies, indicating the coordination of the lapachol molecule to the metal ion

through the hydroxyl and one of the carbonyl oxygen atoms.

Compound/Comple
x

ν(O-H) (cm⁻¹) ν(C=O) (cm⁻¹) Reference

Lapachol ~3350 ~1660, ~1640 [1]

[Cu(Lap)₂(phen)] Absent Lower frequency shift [2][3]

[Co(Lap)₂(phen)] Absent Lower frequency shift [2][3]

[Ni(Lap)₂(phen)] Absent Lower frequency shift [2][3]

[Fe(lap)₂(H₂O)₂] Absent Lower frequency shift

Lanthanide-Lapachol

Complexes
Absent Lower frequency shift

Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic spectrum of lapachol exhibits characteristic absorption bands in the UV-Vis

region. The complexation with metal ions leads to shifts in these bands and the appearance of

new charge-transfer bands, which are indicative of the coordination environment and the

nature of the metal ion.

Compound/Complex λmax (nm) Type of Transition

Lapachol ~250, ~280, ~330, ~400 π → π* and n → π

Metal-Lapachol Complexes

Shifted ligand-centered bands

and new Metal-to-Ligand

Charge Transfer (MLCT)

bands

π → π, n → π*, and MLCT

Note: Specific λmax values for a wide range of complexes are not consistently reported in the

literature, but the general trend involves bathochromic or hypsochromic shifts of the ligand's

absorption bands and the appearance of new bands in the visible region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of diamagnetic

lapachol complexes, such as those with Zn(II) or Cd(II). The coordination to the metal ion

causes shifts in the signals of the protons and carbons near the coordination site. For

paramagnetic complexes (e.g., with Cu(II), Co(II), Ni(II), Fe(II)), the NMR signals are often

broadened and significantly shifted, making the interpretation more complex. However, this

paramagnetic shifting can provide valuable information about the electronic structure and

magnetic properties of the complexes.

¹³C NMR Chemical Shifts (δ, ppm) for Lapachol:

Carbon Chemical Shift (ppm)

C-1 ~184

C-2 ~152

C-3 ~129

C-4 ~181

C-4a ~132

C-5 ~126

C-6 ~134

C-7 ~133

C-8 ~125

C-8a ~130

C-1' ~22

C-2' ~122

C-3' ~133

C-4' ~25

C-5' ~17
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Note: The chemical shifts in lapachol complexes will deviate from these values, particularly for

the carbons involved in coordination (C-1, C-2, and C-4).

Experimental Protocols
General Synthesis of Metal-Lapachol Complexes
A general method for the synthesis of metal-lapachol complexes involves the reaction of a

metal salt with lapachol in a suitable solvent, often with the addition of a base to deprotonate

the hydroxyl group of lapachol.

Example Protocol for the Synthesis of a Copper(II)-Lapachol Complex:

Dissolve lapachol in a suitable solvent such as ethanol or methanol.

Add a stoichiometric amount of a copper(II) salt (e.g., copper(II) acetate, copper(II) chloride)

dissolved in the same solvent.

Add a base, such as sodium hydroxide or triethylamine, dropwise to the solution to facilitate

the deprotonation of lapachol.

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

The resulting precipitate of the copper(II)-lapachol complex is collected by filtration, washed

with the solvent, and dried.

Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using

KBr pellets or as a mull in Nujol.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable

solvent (e.g., ethanol, methanol, DMF) using a double-beam spectrophotometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of lapachol complexes.

Experimental Workflow for Lapachol Complex Analysis
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Caption: Workflow for synthesis and spectroscopic analysis.
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This guide provides a foundational understanding of the spectroscopic signatures of lapachol

complexes. For more in-depth analysis and specific data points, researchers are encouraged to

consult the primary literature. The continued exploration of these complexes is crucial for the

development of new therapeutic agents with improved efficacy and novel mechanisms of

action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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